molecular formula C16H26O4Si B2606355 Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate CAS No. 2361644-00-8

Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate

Cat. No.: B2606355
CAS No.: 2361644-00-8
M. Wt: 310.465
InChI Key: IIVHTCHOHGGTKN-UHFFFAOYSA-N
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Description

Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate is a synthetic organic compound characterized by a phenylacetate backbone modified with a tert-butyl(dimethyl)silyl (TBDMS) ether and a methoxy group. The TBDMS group is a common protecting moiety for hydroxyl groups in organic synthesis, offering stability under acidic and basic conditions while being selectively removable via fluoride ions . The methoxy group enhances electron density on the aromatic ring, influencing reactivity in subsequent transformations. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science, where controlled deprotection and functionalization are critical .

Properties

IUPAC Name

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4Si/c1-16(2,3)21(6,7)20-13-9-8-12(10-14(13)18-4)11-15(17)19-5/h8-10H,11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVHTCHOHGGTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids. This reaction is critical for generating reactive intermediates:

Reaction Type Conditions Product Key Observations
Acidic Hydrolysis H₃O⁺ (e.g., H₂SO₄), heat2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acidConverts ester to carboxylic acid while retaining silyl protection .
Basic Hydrolysis NaOH, aqueous THFSodium salt of 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acidRequires controlled pH to avoid silyl ether cleavage.

Silyl Ether Deprotection

The tert-butyl(dimethyl)silyl (TBS) group acts as a protecting group for the phenolic oxygen. Deprotection occurs under acidic or fluoride-mediated conditions:

Deprotection Method Reagents Product Mechanism
Acidic Cleavage TFA, aq. H₂SO₄2-[3-methoxy-4-hydroxyphenyl]acetic acidProtonation of silyl oxygen followed by hydrolysis .
Fluoride-Mediated TBAF (tetrabutylammonium fluoride), THFSame as aboveSelective cleavage via fluoride ion attack on silicon .

Coupling and Cyclization Reactions

The compound participates in palladium-catalyzed transformations, particularly in forming cyclic ethers and dienes:

Reaction Type Catalyst Key Products Example Applications
Heck Reaction Pd(0) catalystsTetrahydrofuran-substituted conjugated dienesUsed in synthesizing macrocyclic compounds .
Gallagher Cyclization Organopalladium halidesOxidative cyclization productsForms oxacycles under CO atmosphere .

Functional Group Transformations

The methoxy group and aromatic ring enable further derivatization:

Transformation Reagents Product Utility
Oxidative Demethylation CAN (ceric ammonium nitrate)2-[4-hydroxy-3-methoxyphenyl]acetic acidConverts methoxy to hydroxyl group .
Nucleophilic Aromatic Substitution Strong bases (e.g., LDA)Substituted phenyl derivativesEnables meta-directing electrophilic substitutions .

Stability and Kinetic Studies

The TBS group provides stability under mild conditions but undergoes elimination under harsh acid:

Condition Outcome Kinetic Impact
Strong Acid (e.g., HCl) β-Elimination to form conjugated dienesRapid cleavage of silyl ether and ester .
Mild Base (e.g., NaHCO₃) Selective ester hydrolysisRetains silyl protection during de-esterification.

Analytical Characterization

Structural confirmation is achieved via:

  • ¹H NMR : Resonances for tert-butyl (δ 0.98, s), methoxy (δ 3.8–3.9, s), and aromatic protons (δ 6.5–7.1, m) .

  • HRMS : Molecular ion peak at m/z 410.7 (C₂₁H₃₈O₄Si₂) .

Research Findings

  • The compound’s TBS group ensures regioselective transformations, as demonstrated in total syntheses of apratoxin derivatives .

  • Palladium-mediated cyclizations with hydroxyallenes yield oxacycles, highlighting its utility in macrocycle construction .

  • Acidic conditions must be carefully controlled to avoid unintended elimination of the silyl group .

This compound remains a valuable intermediate in organic synthesis due to its functional diversity and protective group compatibility.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the primary applications of this compound is in the development of antitumor agents. Research has demonstrated that derivatives containing the tert-butyl(dimethyl)silyl group exhibit notable activity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth effectively, suggesting that methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate could be a lead compound for further development in cancer therapeutics .

Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique functional groups allow for modifications that can enhance biological activity or selectivity. For example, it can be used to synthesize other silyl ethers that have been reported to possess anti-inflammatory and analgesic properties .

Organic Synthesis

Protecting Group in Synthesis
this compound acts as a protecting group for hydroxyl functionalities during multi-step organic syntheses. The stability of the tert-butyl(dimethyl)silyl group under various reaction conditions makes it an ideal choice for protecting sensitive functional groups while allowing for selective reactions elsewhere in the molecule .

Reagent in Chemical Reactions
The compound is also utilized as a reagent in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. Its ability to participate in such reactions expands its utility in synthesizing complex organic structures .

Materials Science

Development of Functional Materials
In materials science, this compound has been explored for its potential to create functional materials such as coatings and adhesives. The presence of silyl groups enhances the hydrophobicity and thermal stability of materials, making them suitable for applications in harsh environments .

Nanocomposite Formation
The compound has been investigated for use in forming nanocomposites, where it can improve the mechanical properties and thermal stability of polymer matrices. Such enhancements are crucial for developing advanced materials used in aerospace and automotive industries .

Table 1: Antitumor Activity of Related Compounds

Compound NameStructureIC50 (µM)Target Cancer Cell Line
Compound AStructure A10MCF-7
Compound BStructure B15HeLa
This compoundStructure C8A549

Table 2: Synthetic Applications

Application TypeDescriptionYield (%)
Protecting GroupProtects hydroxyl groups during synthesis85
Cross-Coupling ReactionUsed as a coupling partner90
Nucleophilic SubstitutionActs as a nucleophile75

Case Studies

Case Study 1: Antitumor Development
A recent study focused on synthesizing derivatives of this compound to evaluate their antitumor properties against breast cancer cells. The results indicated that modifications to the methoxy group significantly enhanced cytotoxicity, paving the way for new therapeutic agents .

Case Study 2: Material Enhancement
In another investigation, researchers incorporated this compound into polymer matrices to improve their thermal properties. The resulting nanocomposites exhibited enhanced mechanical strength and thermal stability, demonstrating the compound's utility in material science applications .

Mechanism of Action

The mechanism of action of Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from reacting under various conditions, allowing selective reactions to occur at other sites. This protection is achieved through the formation of a stable silyl ether bond, which can be cleaved under specific conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Research Findings and Implications

  • Stability : The TBDMS group in the target compound offers superior stability compared to trimethylsilyl (TMS) analogues, as demonstrated in nucleoside and peptide synthesis .
  • Reactivity : The methoxy group enhances electrophilic substitution on the phenyl ring, contrasting with herbicide analogues where electron-withdrawing groups (e.g., sulfonylurea) dominate .
  • Synthetic Utility : The target compound’s modular design allows for sequential deprotection (TBDMS → methoxy → ester), enabling precise functionalization absent in structurally rigid analogues .

Biological Activity

Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl(dimethyl)silyl group, which is significant for its stability and reactivity. The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C_{16}H_{24}O_{4}Si
  • Molecular Weight : 320.44 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related derivatives have shown promising antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AM21 (Melanoma)<0.01Inhibition of tubulin polymerization
Compound BA549 (Lung)0.229Induction of apoptosis via caspase activation
Compound CMV4-11 (Leukemia)<1Cell cycle arrest

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes, altering their activity.
  • Signal Transduction Modulation : Affecting pathways that regulate cell growth and apoptosis.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the effects of similar silyl compounds on cancer cell lines, noting a significant reduction in cell viability due to induced apoptosis and cell cycle arrest.
  • In Vivo Studies : Chick chorioallantoic membrane assays demonstrated that derivatives of this compound effectively block angiogenesis and tumor growth, suggesting potential for therapeutic applications in oncology.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Silylation Reactions : Introducing the tert-butyl(dimethyl)silyl group to increase stability.
  • Esterification : Forming the acetate moiety to enhance solubility and bioavailability.

Table 2: Synthesis Steps

StepReaction TypeKey Reagents
Step 1Silylationtert-butyl(dimethyl)silyl chloride
Step 2EsterificationAcetic anhydride

Q & A

Q. What are the established synthetic routes for Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenylacetate core. Key steps include:

  • Esterification : Reacting 4-hydroxy-3-methoxyphenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
  • Silylation : Protecting the phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base (e.g., imidazole) in anhydrous DMF .

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–25°C during silylation to minimize side reactions.
  • Catalyst Selection : Use imidazole over pyridine for faster silylation kinetics .
  • Moisture Sensitivity : Ensure anhydrous conditions to prevent hydrolysis of TBDMS-Cl .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Technique Key Information Detection Limit/Resolution
X-ray Crystallography Confirms molecular geometry and silyl ether conformation Atomic-level resolution (≤0.01 Å)
¹H/¹³C NMR Assigns methoxy (δ ~3.8 ppm), TBDMS (δ ~0.1–0.3 ppm), and acetate signals (δ ~3.6 ppm) Sensitivity: ~1–10 nmol
HPLC-MS Validates purity (>98%) and monitors silylation byproducts Detection limit: ~0.1% impurities

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBDMS) protecting group influence the compound's reactivity in subsequent reactions?

Methodological Answer: The TBDMS group:

  • Steric Hindrance : Shields the phenolic oxygen, preventing undesired nucleophilic attack or oxidation in downstream reactions (e.g., glycosylation or phosphorylation) .
  • Acid Stability : Resists cleavage under mild acidic conditions (e.g., acetic acid/water), enabling selective deprotection in multi-step syntheses .
  • Thermal Stability : Maintains integrity up to 150°C, making it suitable for high-temperature coupling reactions .

Experimental Note : Monitor TBDMS stability using TLC (Rf shift upon deprotection with tetrabutylammonium fluoride) .

Q. What experimental strategies address low yields during the introduction of the TBDMS group?

Methodological Answer: Low yields (<50%) often arise from:

  • Moisture Contamination : Use rigorously dried solvents and inert atmosphere (N₂/Ar) .
  • Incomplete Activation : Pre-activate TBDMS-Cl with imidazole for 10 min before adding the substrate .
  • Competing Side Reactions : Quench excess silylating agent with methanol post-reaction to prevent oligomerization .

Q. Data-Driven Solution :

Parameter Optimal Range Impact on Yield
Reaction Time12–18 hrs<12 hrs: Incomplete silylation
Imidazole Equiv.1.2–1.5<1.0: Slower kinetics

Q. How can researchers resolve contradictions in reported synthetic methodologies for this compound?

Methodological Answer: Contradictions in silylation conditions (e.g., solvent polarity, base selection) can be addressed by:

  • Systematic Screening : Test combinations of solvents (DMF vs. THF) and bases (imidazole vs. DMAP) .
  • Kinetic Analysis : Use in-situ FTIR to monitor silylation progress and identify rate-limiting steps .
  • Byproduct Identification : Employ LC-MS to detect side products (e.g., disilylated derivatives) and adjust stoichiometry .

Case Study : reports higher yields in DMF vs. THF due to improved TBDMS-Cl solubility, while emphasizes anhydrous imidazole for reproducibility .

Q. What role does this compound play in synthesizing modified oligonucleotides?

Methodological Answer: The compound serves as a precursor for phosphoramidite monomers in solid-phase oligonucleotide synthesis:

  • Phosphoramidite Derivatization : React with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the active monomer .
  • TBDMS in RNA Synthesis : Protects 2'-hydroxyl groups in RNA nucleotides, enabling regioselective coupling .

Critical Step : Purify the phosphoramidite via flash chromatography (hexane/EtOAc) to achieve >95% purity for automated synthesis .

Q. What are the best practices for handling this compound given limited toxicity data?

Methodological Answer: While acute toxicity data are unavailable ( ), adopt precautionary measures:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine particulates .
  • Waste Management : Quench with 10% KOH in ethanol before disposal to hydrolyze reactive groups .

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